Clozapine

Treatment-resistant schizophrenia Positive symptoms Head-to-head meta-analysis

Clozapine is the undisputed gold standard for treatment-resistant schizophrenia (TRS), delivering superior positive symptom reduction vs. olanzapine (SMD 0.19) and risperidone (OR 0.64). Its low striatal D2 occupancy (20-67%) with potent 5-HT2A antagonism makes it the essential positive control for antipsychotic studies. The defined 0.8-0.9% agranulocytosis rate provides a validated pharmacovigilance model. Supplied at ≥98% purity for clinical research, PET imaging, metabolic liability investigations, and biomarker discovery programs.

Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
CAS No. 1333667-72-3
Cat. No. B7765397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozapine
CAS1333667-72-3
Molecular FormulaC18H19ClN4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
InChIKeyQZUDBNBUXVUHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility wt/wt at 25 °C: water <0.01
Solubility wt/wt at 25 °C: Acetone >5;  acetonitrile 1.9;  chloroform >20;  ethhyl acetate >5;  absolute ethanol 4.0
1.86e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Clozapine (CAS 1333667-72-3): Atypical Antipsychotic Evidence Profile for Treatment-Resistant Schizophrenia Research and Procurement


Clozapine (CAS 1333667-72-3) is a tricyclic dibenzodiazepine atypical antipsychotic agent that binds multiple central nervous system receptors, including dopamine D2 and serotonin 5-HT2A receptors [1]. It is distinguished from other antipsychotics by its demonstrated superior efficacy in treatment-resistant schizophrenia (TRS) and its unique requirement for hematological monitoring due to an approximately 0.8–0.9% incidence of agranulocytosis [2]. The compound has a molecular formula of C18H19ClN4, a molecular weight of 326.8 g/mol, and an oral bioavailability of approximately 50–70% with a terminal elimination half-life of 10.3–14.2 hours [3]. Clozapine remains the gold standard pharmacotherapy for patients who have failed to respond to other antipsychotic medications [4].

Why Clozapine (CAS 1333667-72-3) Cannot Be Substituted with Other Atypical Antipsychotics: The Evidence-Based Case Against Class Interchangeability


Although clozapine shares the atypical antipsychotic classification with agents such as olanzapine, risperidone, and quetiapine, substitution is not evidence-supported for treatment-resistant schizophrenia. Clozapine demonstrates quantitatively superior efficacy for positive symptoms compared to olanzapine (SMD 0.19; 95% CI 0.00 to 0.37) and for response rates compared to risperidone (OR 0.64; 95% CI 0.41 to 1.01) in TRS populations [1]. In a 2025 head-to-head meta-analysis, clozapine showed significantly greater reduction in positive symptoms versus high-dose olanzapine (≥20 mg/day) with a mean difference of -1.30 (95% CI -2.52 to -0.08) [2]. Conversely, clozapine carries a unique 0.8–0.9% incidence of life-threatening agranulocytosis that is not observed at comparable rates with other atypical antipsychotics, mandating regular hematological monitoring that is not required for its class alternatives [3]. These bidirectional differences—superior efficacy in refractory populations coupled with unique safety monitoring requirements—render class-based substitution inappropriate for both clinical and procurement decision-making.

Clozapine (CAS 1333667-72-3) Quantitative Evidence Guide: Head-to-Head Comparative Data Against Closest Analogs


Superior Efficacy for Positive Symptoms in Treatment-Resistant Schizophrenia: Clozapine vs. High-Dose Olanzapine Meta-Analysis

In a 2025 systematic review and meta-analysis of 12 studies directly comparing high-dose olanzapine (≥20 mg/day) with clozapine in treatment-resistant schizophrenia populations, clozapine demonstrated statistically significant superiority for positive symptom reduction [1]. The mean difference (MD) in positive symptom scores favored clozapine by -1.30 points (95% CI -2.52 to -0.08), establishing a quantifiable efficacy advantage over the closest alternative atypical antipsychotic in the TRS setting [1]. Differences in overall psychopathology (MD -2.50, 95% CI -6.53 to 1.53) and negative symptoms (MD 0.21, 95% CI -1.96 to 2.38) were not statistically significant [1].

Treatment-resistant schizophrenia Positive symptoms Head-to-head meta-analysis

Quantitative Efficacy Advantage Over Quetiapine and Haloperidol in Treatment-Resistant Schizophrenia

A 2025 systematic review and network meta-analysis encompassing 150 RCTs with 11,375 patients evaluated 78 pharmacological interventions for treatment-resistant schizophrenia [1]. Clozapine demonstrated superior efficacy for overall symptom reduction compared to haloperidol, chlorpromazine, quetiapine, and sulpiride, with standardized mean differences (SMDs) ranging from 0.35 to 1.00 [1]. Clozapine also slightly outperformed olanzapine for positive symptoms (SMD 0.19; 95% CI 0.00 to 0.37) and risperidone for treatment response rates (OR 0.64; 95% CI 0.41 to 1.01) [1]. Higher baseline severity was associated with greater clozapine efficacy [1].

Treatment-resistant schizophrenia Network meta-analysis Efficacy comparison

Unique Agranulocytosis Risk Profile: Clozapine 0.8–0.9% Incidence vs. Minimal Risk with Other Atypical Antipsychotics

Clozapine is uniquely associated with a quantifiable risk of life-threatening agranulocytosis, with reported incidence rates of approximately 0.8–0.9% in treated populations [1][2]. This risk is predominantly observed within the first year of treatment and necessitates mandatory regular hematological monitoring [2]. In contrast, other atypical antipsychotics including olanzapine, risperidone, and quetiapine are not associated with agranulocytosis at comparable rates and do not carry the same FDA-mandated monitoring requirements [1]. The mechanism involves bioactivation of clozapine to a nitrenium ion intermediate that is not generated by other atypical antipsychotics [3].

Agranulocytosis Hematological toxicity Safety monitoring

Comparative Weight Gain Profile: Clozapine vs. Risperidone vs. Olanzapine in Head-to-Head Meta-Analysis

In a systematic review and meta-analysis of 48 studies with 105 relevant arms comparing metabolic side effects of second-generation antipsychotics head-to-head, clozapine produced significantly more weight gain than risperidone, while risperidone produced more weight gain than amisulpride [1]. No statistically significant difference in weight gain was found between clozapine and olanzapine—both agents were associated with the greatest weight gain liability among all SGAs evaluated [1]. In a separate analysis using P-score methodology, clozapine scored 0.90 for weight gain/metabolic disturbance compared to 0.65 for quetiapine, indicating a higher degree of metabolic liability [2].

Metabolic side effects Weight gain Head-to-head comparison

Distinct Dopamine D2 Receptor Occupancy Profile: Clozapine 20–67% vs. Typical Antipsychotics 70–90%

Positron emission tomography (PET) studies have consistently demonstrated that clozapine, at clinically effective doses for treatment-resistant schizophrenia, achieves significantly lower striatal dopamine D2 receptor occupancy (range: 20–67%) compared to classical antipsychotics, which typically occupy 70–90% of D2 receptors [1][2]. The maximal D2 occupancy during clinical treatment with clozapine, even at very high plasma concentrations, is estimated to be approximately 60% [1]. Mean D2 receptor occupancy in clozapine-treated patients in extrastriatal regions ranged from 28% to 54% [2].

PET imaging D2 receptor occupancy Extrapyramidal symptoms

Pharmacokinetic Profile: Oral Bioavailability and Half-Life Comparative Data

Clozapine exhibits moderate oral bioavailability of approximately 50–70% due to first-pass metabolism, with peak plasma concentrations achieved at 2.1–3 hours post-dose [1][2][3]. The terminal elimination half-life averages 10.3–14.2 hours at steady state, with reported ranges from 4 to 26 hours due to substantial inter-individual variability [2][3]. Plasma protein binding is high at 95–97% [2]. This pharmacokinetic profile differs from comparator atypical antipsychotics such as risperidone (half-life ~3 hours for parent compound; ~20 hours for active metabolite) and quetiapine (half-life ~6–7 hours; bioavailability ~9% in rats), influencing dosing frequency and steady-state achievement timelines [4].

Pharmacokinetics Bioavailability Half-life

Clozapine (CAS 1333667-72-3): Evidence-Based Research and Industrial Application Scenarios


Treatment-Resistant Schizophrenia Clinical Trials and Investigator-Initiated Studies

Clozapine is the established reference standard for treatment-resistant schizophrenia (TRS) clinical research. Evidence from a 2025 network meta-analysis of 150 RCTs demonstrates that clozapine is the most efficacious single agent for TRS, with SMDs of 0.35–1.00 favoring clozapine over quetiapine, haloperidol, chlorpromazine, and sulpiride for overall symptom reduction [1]. Clozapine also demonstrates a mean difference of -1.30 for positive symptom reduction compared to high-dose olanzapine (≥20 mg/day) in head-to-head meta-analysis [2]. This established efficacy profile makes clozapine the appropriate positive control or active comparator for trials evaluating novel interventions for TRS populations.

Pharmacovigilance and Hematological Safety Monitoring Research

Clozapine's unique agranulocytosis risk (0.8–0.9% incidence) creates a distinct research niche in pharmacovigilance, pharmacogenomics, and adverse drug reaction monitoring [1]. The compound serves as a model agent for studying idiosyncratic drug-induced agranulocytosis, with the nitrenium ion bioactivation pathway representing a well-characterized mechanism [1]. Research applications include biomarker discovery for predicting hematological toxicity, development of novel monitoring technologies, and investigation of genetic polymorphisms (e.g., HLA variants) associated with clozapine-induced agranulocytosis susceptibility [1]. Clozapine REMS program data also support health economics and outcomes research (HEOR) studies on the cost-effectiveness of mandated monitoring protocols.

Dopamine D2 Receptor Occupancy and EPS Risk Studies Using PET Imaging

Clozapine's atypical D2 receptor occupancy profile (20–67% striatal occupancy vs. 70–90% for typical antipsychotics) makes it a critical comparator in PET imaging studies investigating the relationship between receptor occupancy and extrapyramidal side effects (EPS) [1][2]. The compound's low D2 occupancy at clinically effective doses provides a benchmark for evaluating novel antipsychotic candidates designed to minimize EPS liability while maintaining efficacy. PET studies with [11C]raclopride and [11C]FLB 457 have established that clozapine achieves mean D2 occupancy of 28–54% in extrastriatal regions [2], supporting its use in research on regional dopamine receptor pharmacology and the mesolimbic vs. nigrostriatal selectivity hypothesis.

Metabolic Side Effect Comparative Studies in Antipsychotic Research

Clozapine, along with olanzapine, anchors the high-end of the weight gain liability spectrum among second-generation antipsychotics. Head-to-head meta-analysis data demonstrate that clozapine produces significantly more weight gain than risperidone, with a P-score of 0.90 for weight gain/metabolic disturbance compared to 0.65 for quetiapine [1]. This quantifiable position on the metabolic risk continuum makes clozapine a valuable reference compound in preclinical and clinical studies investigating mechanisms of antipsychotic-induced weight gain, insulin resistance, and dyslipidemia. The compound is also appropriate as a comparator for novel agents designed to retain antipsychotic efficacy while reducing metabolic burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clozapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.